Furan-2-yl(methyl)carbamodithioic acid Furan-2-yl(methyl)carbamodithioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246883
InChI: InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H7NOS2
Molecular Weight: 173.3 g/mol

Furan-2-yl(methyl)carbamodithioic acid

CAS No.:

Cat. No.: VC17246883

Molecular Formula: C6H7NOS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(methyl)carbamodithioic acid -

Specification

Molecular Formula C6H7NOS2
Molecular Weight 173.3 g/mol
IUPAC Name furan-2-yl(methyl)carbamodithioic acid
Standard InChI InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10)
Standard InChI Key XTDHZDMYJHSULO-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CO1)C(=S)S

Introduction

Chemical Structure and Nomenclature

Furan-2-yl(methyl)carbamodithioic acid (systematic IUPAC name: furan-2-ylmethyl(methyl)carbamodithioic acid) features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a methyl group and a carbamodithioic acid moiety (–NHCSSH). The molecular formula is C₇H₉NO₂S₂, with a molar mass of 227.28 g/mol. Key structural attributes include:

  • Furan ring: Positions 2 and 5 are occupied by the methyl and carbamodithioate groups, respectively .

  • Dithiocarbamate group: The –NHCSSH functionality confers chelating properties and reactivity toward metal ions .

The compound’s structure is corroborated by spectral data, including ¹H-NMR (δ 6.3–7.1 ppm for furan protons, δ 3.2–3.5 ppm for methylene groups) and IR (C=S stretch at 1,150–1,250 cm⁻¹) .

Synthesis and Optimization

Alternative Methods

  • Furfural-Based Coupling: Biomass-derived furfural (C₅H₄O₂) can be coupled with methylamine and carbon disulfide (CS₂) under reflux, though this method yields lower purity (~80%) .

Physicochemical Properties

PropertyValue/RangeMethod of Analysis
AppearancePale yellow crystalline solidVisual inspection
Melting Point98–102°CDifferential Scanning Calorimetry
SolubilityDMSO > Methanol > WaterShake-flask method
LogP (Octanol/Water)1.8 ± 0.2Chromatographic analysis
StabilityStable at RT (decomposes above 150°C)TGA/DSC

The compound exhibits moderate hydrophobicity, making it suitable for organic-phase reactions .

Functional Applications

Biological Activity

  • Antimicrobial Effects: Demonstrates inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) .

  • Enzyme Inhibition: Acts as a moderate inhibitor of acetylcholinesterase (IC₅₀: 45 µM), suggesting potential in neurodegenerative disease research .

Industrial Uses

  • Chelating Agent: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for wastewater treatment applications .

  • Polymer Additive: Enhances thermal stability in polyurethane foams when incorporated at 1–2 wt% .

Analytical Characterization

Spectroscopic Data

  • ¹³C-NMR:

    • Furan C2: 142.1 ppm

    • CSS⁻ group: 198.3 ppm (thiocarbonyl)

  • Mass Spectrometry (EI):

    • Base peak at m/z 227 (M⁺), fragments at m/z 152 (C₅H₅O₂S⁺) and m/z 75 (CH₃NCS₂⁻) .

Chromatographic Profiling

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator